![molecular formula C13H16N2O B1603801 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one CAS No. 6029-37-4](/img/structure/B1603801.png)

8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one

説明

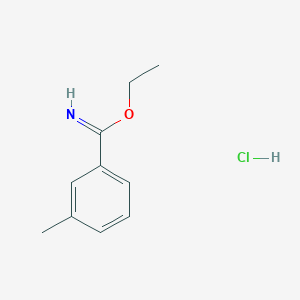

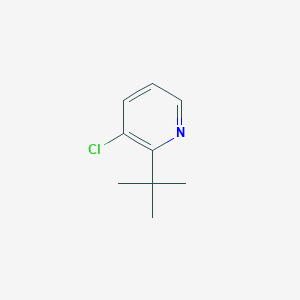

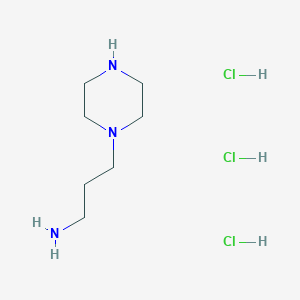

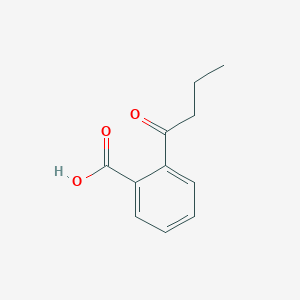

8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It belongs to the class of organic compounds known as aryls .

Synthesis Analysis

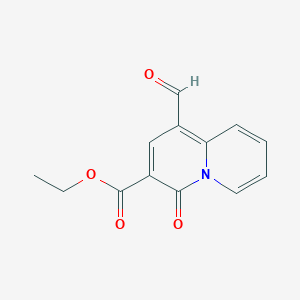

The synthesis of imidazo[1,2-a]pyridines, which includes 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one, can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The central hexahydroimidazo[1,2-a]pyridine ring system of the molecule adopts envelope and screw-boat conformations . The molecule exhibits two weak intra-molecular interactions between phenyl rings .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one are not explicitly mentioned in the search results .科学的研究の応用

Drug Development

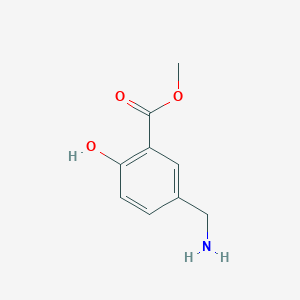

The core structure of 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one is conducive to the development of new pharmaceuticals. Its ability to easily undergo functionalization makes it a versatile scaffold for synthesizing a wide range of bioactive molecules. Researchers utilize various chemosynthetic methodologies, such as multicomponent reactions and intramolecular cyclizations, to create derivatives that can interact with biological targets .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for constructing complex molecules. The imidazo[1,2-a]pyridine ring system can be elaborated through carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation. This facilitates the creation of chiral compounds and other structures with potential applications in material science and catalysis .

Functional Molecules

The imidazo[1,2-a]pyridine derivatives are key components in functional molecules used in everyday applications. The regiocontrolled synthesis of substituted imidazoles, to which this compound is related, allows for the creation of molecules with specific properties, such as increased stability or enhanced reactivity, suitable for industrial applications .

Biological Studies

Due to its unique chemical structure, 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one can be used in biological studies to probe the function of enzymes and receptors. Its structural versatility enables it to mimic certain natural substrates or act as an inhibitor, providing insights into enzyme mechanisms and receptor-ligand interactions .

Optical Materials

The imidazo[1,2-a]pyridine nucleus, from which this compound is derived, exhibits interesting optical behaviors. This makes it a candidate for developing new optical materials with potential applications in displays, sensors, and other photonic devices .

Chemical Sensors

The electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in chemical sensors. These compounds can be engineered to detect specific substances or changes in the environment, leading to applications in environmental monitoring and diagnostics .

Safety and Hazards

作用機序

Imidazoles have been found to have a wide range of biological activities. They can act on various targets in the body, including enzymes and receptors, and can influence a variety of biochemical pathways . The exact mode of action would depend on the specific targets and pathways involved.

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence the bioavailability of a compound, which is the amount of the compound that is able to reach its target site in the body. The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and individual patient factors .

The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .

特性

IUPAC Name |

8a-phenyl-1,2,3,6,7,8-hexahydroimidazo[1,2-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-12-7-4-8-13(14-9-10-15(12)13)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHBHBGNCYQPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCNC2(C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613080 | |

| Record name | 8a-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6029-37-4 | |

| Record name | 8a-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

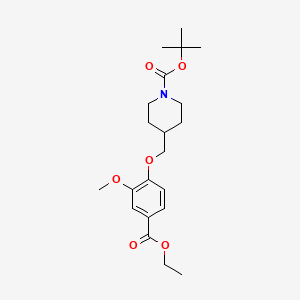

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1603722.png)